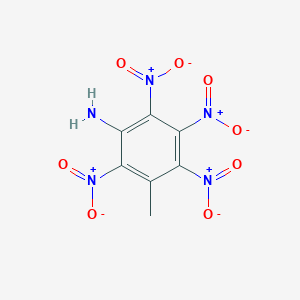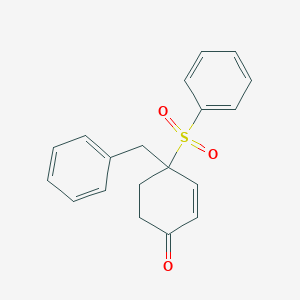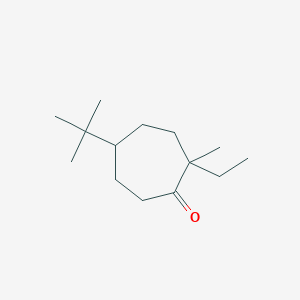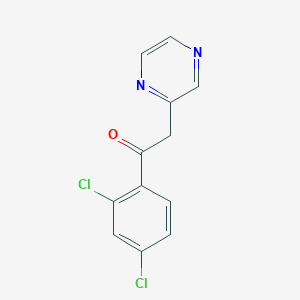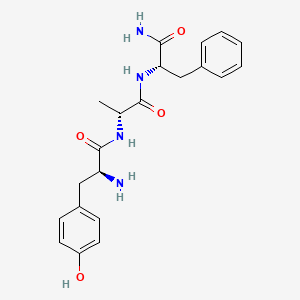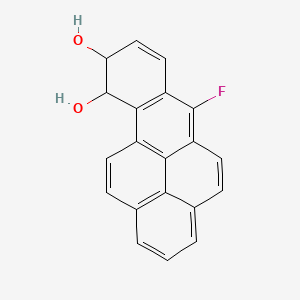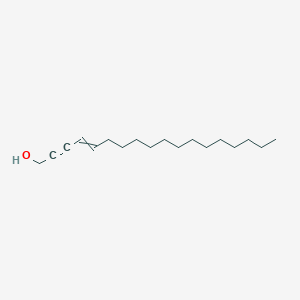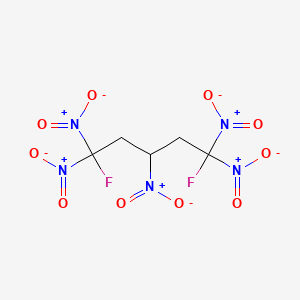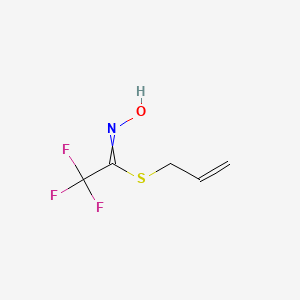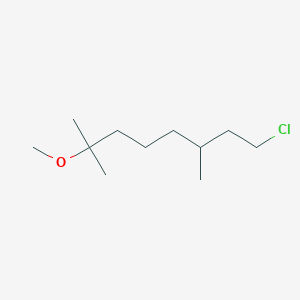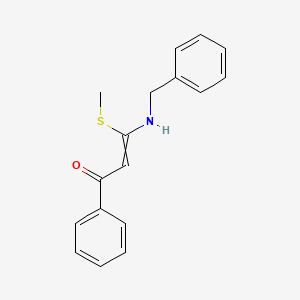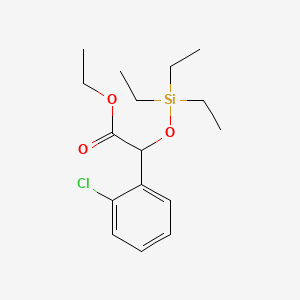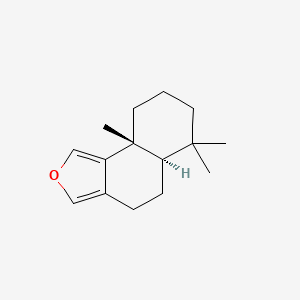
Euryfuran
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The total synthesis of Euryfuran involves a highly diastereoselective titanium (III) catalyzed radical cyclization of a farnesol epoxyderivative . This method is notable for its efficiency and the mild reaction conditions required. The key step in this synthesis is the radical cyclization, which forms the furan ring structure characteristic of this compound.
Industrial Production Methods: While there is limited information on the large-scale industrial production of this compound, the compound can be synthesized from polygodial, a sesquiterpene dialdehyde extracted from Tasmannia lanceolata . This method involves the use of pressurized hot water extraction techniques, which are both efficient and practical for isolating natural products .
Analyse Chemischer Reaktionen
Types of Reactions: Euryfuran undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinones, which are compounds with significant biological activity.
Reduction: The reduction of this compound can lead to the formation of dihydro derivatives.
Substitution: this compound can participate in substitution reactions, particularly at the furan ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Conditions for substitution reactions often involve the use of Lewis acids or bases to facilitate the reaction.
Major Products Formed:
Oxidation: Euryfuryl-1,4-quinones.
Reduction: Dihydro derivatives of this compound.
Substitution: Various substituted furans depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Euryfuran has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of Euryfuran involves its interaction with various molecular targets and pathways. It is believed to exert its effects through the generation of reactive oxygen species (ROS), leading to oxidative stress in target cells . This oxidative stress can result in cell death, which is the basis for its cytotoxic and leishmanicidal activities . Additionally, this compound may interfere with cellular signaling pathways, further contributing to its biological effects.
Vergleich Mit ähnlichen Verbindungen
Euryfuran is part of a broader class of furano-sesquiterpenes, which includes compounds such as drimendiol, drimenol, and valdiviolide . These compounds share similar structural features but differ in their specific biological activities and applications. For example:
Drimendiol and Drimenol: Known for their antimicrobial properties.
Valdiviolide: Exhibits unique structural features that make it a valuable target for synthetic chemists.
Eigenschaften
CAS-Nummer |
79895-94-6 |
|---|---|
Molekularformel |
C15H22O |
Molekulargewicht |
218.33 g/mol |
IUPAC-Name |
(5aR,9aR)-6,6,9a-trimethyl-4,5,5a,7,8,9-hexahydrobenzo[e][2]benzofuran |
InChI |
InChI=1S/C15H22O/c1-14(2)7-4-8-15(3)12-10-16-9-11(12)5-6-13(14)15/h9-10,13H,4-8H2,1-3H3/t13-,15+/m1/s1 |
InChI-Schlüssel |
MPZXOTRFHATPCS-HIFRSBDPSA-N |
Isomerische SMILES |
C[C@@]12CCCC([C@H]1CCC3=COC=C23)(C)C |
Kanonische SMILES |
CC1(CCCC2(C1CCC3=COC=C32)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


